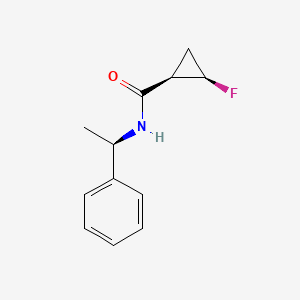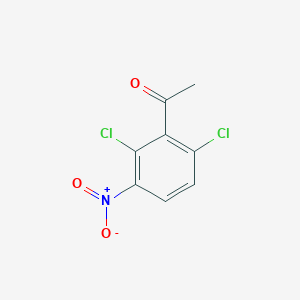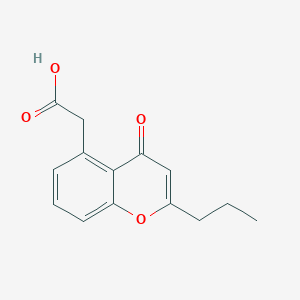
Phaeochromycin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phaeochromycin E is a natural product found in Streptomyces phaeochromogenes, Streptomyces sundarbansensis, and Streptomyces with data available.
科学的研究の応用
Anti-inflammatory Properties
Phaeochromycin E, identified as a novel polyketide, has been found to have significant anti-inflammatory properties. Research conducted by Graziani et al. (2005) on Streptomyces phaeochromogenes LL-P018, which produces phaeochromycins A-E, highlighted these anti-inflammatory effects. This finding was reinforced by further studies that investigated the properties of phaeochromycins, including Phaeochromycin E, as anti-inflammatory agents (Graziani, Ritacco, Bernan, & Telliez, 2005).
Structural Analysis and Biosynthesis
Phaeochromycin E, along with other phaeochromycins, has been studied for its structural and biosynthetic pathways. Research emphasizes the importance of understanding the molecular structure and biosynthetic origins of these compounds for potential therapeutic applications. Such studies contribute to the broader understanding of polyketide metabolites in scientific research (Ritacco & Eveleigh, 2008).
Selective Antiproliferative Activity
Recent studies have also discovered that Phaeochromycin E exhibits selective antiproliferative activity against certain cell lines. This property is crucial for the development of targeted therapies in oncology, providing a pathway for the development of new anticancer drugs. The research by Xu et al. (2022) on dimeric polyketides, including phaeochromycins, highlights these potential applications in cancer treatment (Xu, Wang, Lv, Fu, Wang, & Zhu, 2022).
特性
製品名 |
Phaeochromycin E |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
2-(4-oxo-2-propylchromen-5-yl)acetic acid |
InChI |
InChI=1S/C14H14O4/c1-2-4-10-8-11(15)14-9(7-13(16)17)5-3-6-12(14)18-10/h3,5-6,8H,2,4,7H2,1H3,(H,16,17) |
InChIキー |
BIAYPZYIPJYNTN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)C2=C(C=CC=C2O1)CC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)
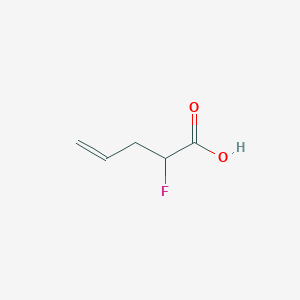
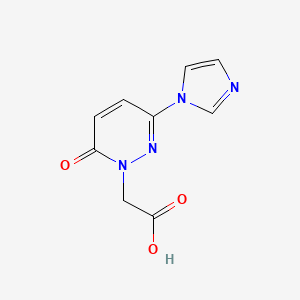
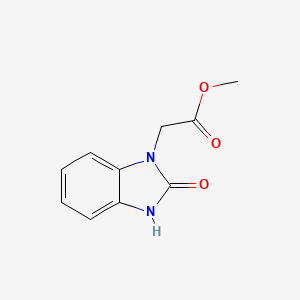
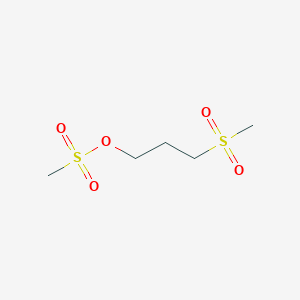
![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)
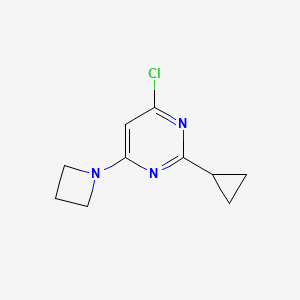
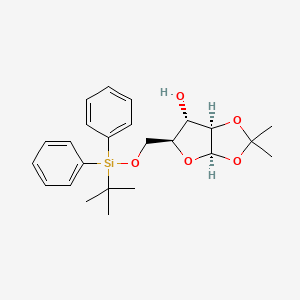
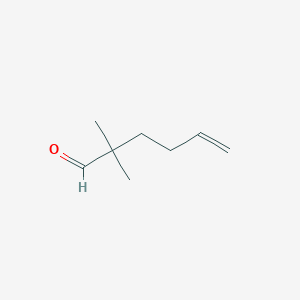
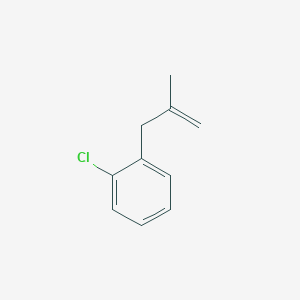
![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)
